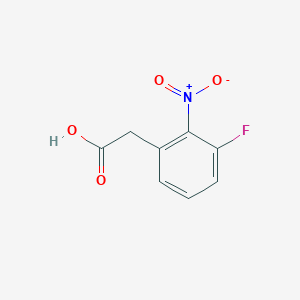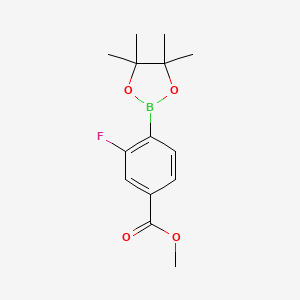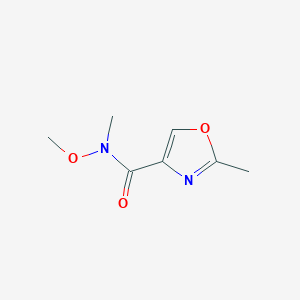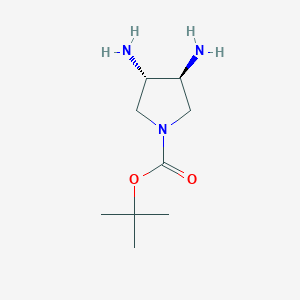
2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated organic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of chlorinated pyrones and their subsequent reactions, including dehydrochlorination, is discussed in the context of photoadduct formation . Similarly, the synthesis of chlorinated pyrroles and thiazoles is described, with chloroacylation being a key step in the process . Electrochemical methods are also employed for the synthesis of chlorinated compounds, as demonstrated by the preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . These methods could potentially be adapted for the synthesis of the compound of interest, considering the presence of chloro and fluoro groups in its structure.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be complex, and X-ray crystallography is a common technique used to elucidate their structures. For example, the structure of 5-ethenyl-2-pyrones was determined using this method . Similarly, the molecular and supramolecular structure of a chlorinated dioxaphosphepin derivative was established through X-ray diffraction . These studies highlight the importance of structural analysis in understanding the properties of chlorinated organic molecules, which would also be relevant for the compound "2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone".
Chemical Reactions Analysis
The reactivity of chlorinated compounds can lead to a variety of chemical reactions. For instance, the dehydrochlorination of cycloadducts to form ethenyl and ethynyl pyrones is an example of how chlorinated compounds can undergo elimination reactions . The electrochemical reactions described in paper also show the versatility of chlorinated compounds in synthetic chemistry. These reactions could provide insights into the types of chemical transformations that the compound "2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are influenced by their molecular structure. The presence of chloro and fluoro substituents can affect properties such as solubility, boiling point, and reactivity. While the papers do not directly address the properties of the compound , they do analyze similar chlorinated compounds. For example, the analysis of older formulations of chlorophenoxy acetic acids for chlorinated dioxins and furans provides information on the stability and potential contaminants in these types of compounds . This information could be relevant when considering the physical and chemical properties of "2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone".
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Novel Compounds : This compound has been used as a precursor in the synthesis of novel chemical structures. For instance, research demonstrates its utility in the synthesis of 9-aryl-1,8-dioxooctahydroxanthane derivatives through a solvent-free condition process, showcasing the advantages of good yields, simple operation, and cost-effectiveness (Heravi, 2009).
Development of Antifungal Agents : In the pharmaceutical industry, derivatives of this chemical have been instrumental in the process development of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis explores the diastereocontrol and stereochemistry of the compound, highlighting its importance in the creation of effective antifungal medications (Butters et al., 2001).
Photovoltaic Cell Applications : Derivatives have also found use in the development of materials for photovoltaic cells. One study outlines the preparation of monomers leading to trimeric oligophenylenevinylenes, which when tested in photovoltaic cells, achieved conversion efficiencies in the range of 0.5-1%. This research underscores the potential of such compounds in enhancing solar energy conversion technologies (Jørgensen & Krebs, 2005).
Material Science and Engineering
- Conducting Polymer Research : In the field of conducting polymer research, fluorinated derivatives of this compound have been synthesized for the exploration of fluorinated materials. Such studies are pivotal for advancing the understanding and development of new materials with potential applications in electronics and nanotechnology (Krebs & Jensen, 2003).
Safety and Hazards
This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces . It’s also recommended to handle it under inert gas and protect it from moisture .
Eigenschaften
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF2O3/c1-16(2)8-21-15(22-9-16)5-3-4-14(20)10-6-12(18)13(19)7-11(10)17/h6-7,15H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLMUBQVZBXFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2Cl)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646074 | |
| Record name | 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone | |
CAS RN |
898757-32-9 | |
| Record name | 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



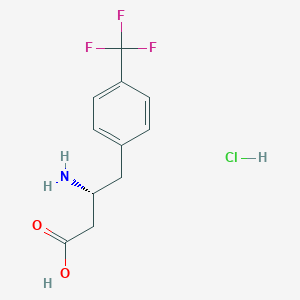
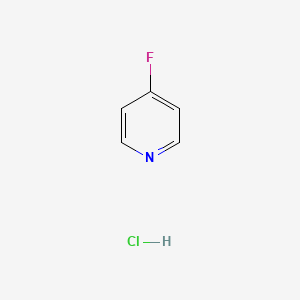
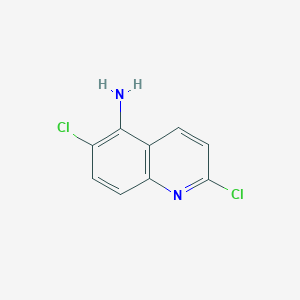

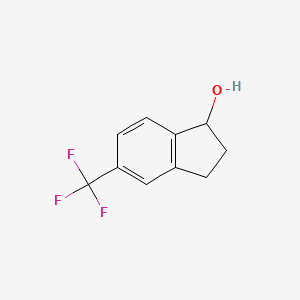

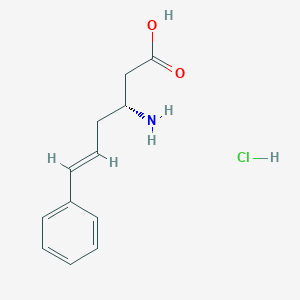
![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)
![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)
